![molecular formula C12H12ClNO4S B14602322 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- CAS No. 59963-81-4](/img/structure/B14602322.png)
1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- is a complex organic compound with a unique structure that includes an isoindole core and a chloromethylsulfonyl propyl group
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with chloromethylsulfonyl propyl reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- can be compared with other isoindole derivatives such as:
1H-Isoindole, 2,3-dihydro-: Similar core structure but lacks the chloromethylsulfonyl propyl group.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Contains a carboxylic acid ester group instead of the chloromethylsulfonyl propyl group.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59963-81-4 |
|---|---|
Molecular Formula |
C12H12ClNO4S |
Molecular Weight |
301.75 g/mol |
IUPAC Name |
2-(3-chloro-2-methylsulfonylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO4S/c1-19(17,18)8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
GLBBPHYHXRHEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





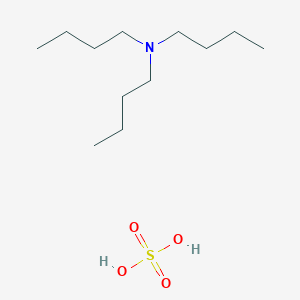
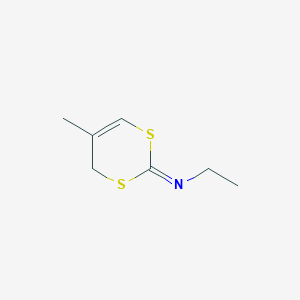

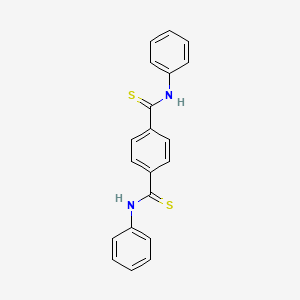
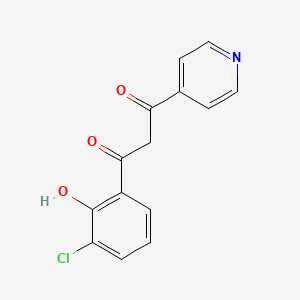
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)



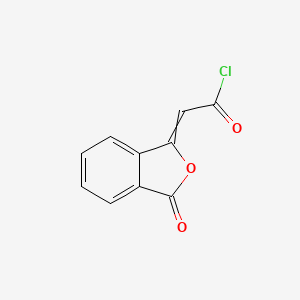
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
